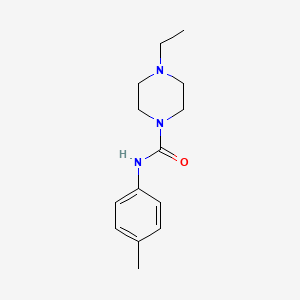
4-ethyl-N-(4-methylphenyl)-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperazine derivatives involves various chemical strategies and starting materials. While specific details on the synthesis of "4-ethyl-N-(4-methylphenyl)-1-piperazinecarboxamide" are not directly available, studies on similar compounds provide insight. For example, Walsh et al. (1990) described the synthesis of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides with antiallergy activity, showcasing typical synthetic routes for piperazine derivatives (Walsh, Green, Franzyshen, Nolan, & Yanni, 1990). These methods often involve the reaction of piperazine with different electrophiles and nucleophiles to introduce various functional groups.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of a six-membered ring containing two nitrogen atoms. The structural confirmation of such compounds is typically achieved through spectroscopic methods like IR, 1H-NMR, and MS, as demonstrated by Hussain et al. (2016) in their study on piperazine derivatives aimed at Alzheimer’s disease therapy (Hussain et al., 2016). These techniques provide detailed information about the molecular framework and substituent positions.
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, reflecting their chemical properties. These reactions include substitutions, ring expansions, and interactions with other functional groups. Cai et al. (2010) explored the use of a piperazine-based ligand for designing novel insecticides, indicating the reactivity of such compounds under different conditions (Cai, Li, Fan, Huang, Shao, & Song, 2010).
Mécanisme D'action
Target of Action
The primary target of 4-ethyl-N-(4-methylphenyl)piperazine-1-carboxamide is the Discoidin Domain Receptors (DDR1 and DDR2) . These are novel receptor tyrosine kinases (RTKs) that regulate various cellular signaling pathways, cell proliferation, adhesion, migration, and matrix remodeling .
Mode of Action
The compound interacts with its targets, DDR1 and DDR2, by inhibiting their phosphorylation . This interaction results in changes in the cellular signaling pathways regulated by these receptors .
Biochemical Pathways
The affected pathways include those involved in cell proliferation, adhesion, migration, and matrix remodeling . The downstream effects of these changes can lead to alterations in cellular behavior and function .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of DDR1 and DDR2 phosphorylation . This inhibition can potentially reduce tumor progressions, making it a promising strategy for cancer treatment .
Orientations Futures
Propriétés
IUPAC Name |
4-ethyl-N-(4-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-3-16-8-10-17(11-9-16)14(18)15-13-6-4-12(2)5-7-13/h4-7H,3,8-11H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOZDLVYCYBKHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-ethyl-2-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5697553.png)
![5-(dimethylamino)-4-[(dimethylamino)methyl]-2,3-pentanedione 2-oxime](/img/structure/B5697567.png)
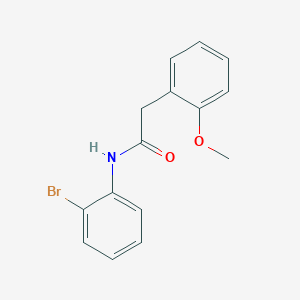
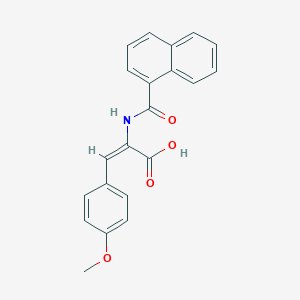
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-ethylbutanamide](/img/structure/B5697590.png)
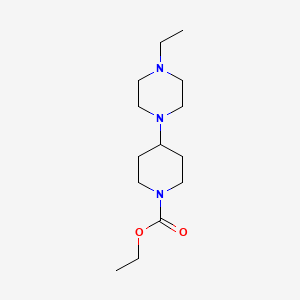
![3-[2-(4-nitrophenyl)-2-oxoethylidene]-2-piperazinone](/img/structure/B5697609.png)
![3-ethyl 6-methyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3,6-quinolinedicarboxylate](/img/structure/B5697617.png)
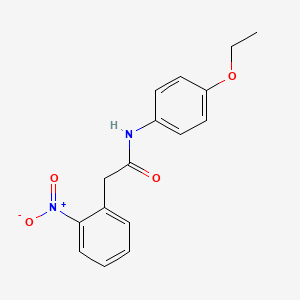
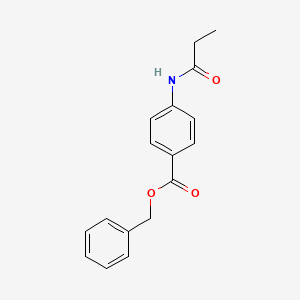
![3-[(2-allylphenoxy)methyl]-N-cyclohexylbenzamide](/img/structure/B5697632.png)
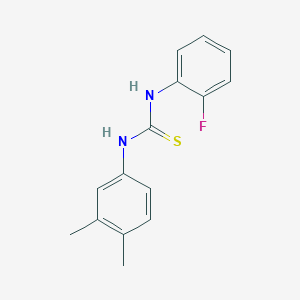
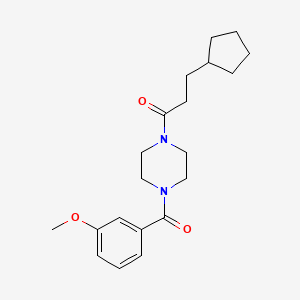
![5-(2-butenoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5697649.png)